Einecs 260-276-5

Description

EINECS 260-276-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU before 1981. Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) require rigorous safety assessments for EINECS-listed compounds, often relying on computational methods like Read-Across Structure-Activity Relationships (RASAR) to predict toxicity and environmental impact .

Properties

CAS No. |

56594-87-7 |

|---|---|

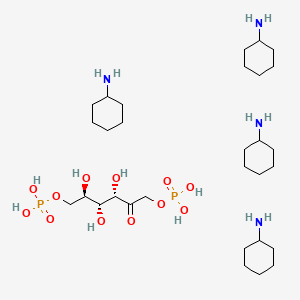

Molecular Formula |

C30H66N4O12P2 |

Molecular Weight |

736.8 g/mol |

IUPAC Name |

cyclohexanamine;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate |

InChI |

InChI=1S/4C6H13N.C6H14O12P2/c4*7-6-4-2-1-3-5-6;7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h4*6H,1-5,7H2;3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t;;;;3-,5-,6-/m....1/s1 |

InChI Key |

NVWGDAYGDKPKLQ-CBCSRFDDSA-N |

Isomeric SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves the continuous reaction of acetone cyanohydrin with hydrazine hydrate in a reactor. The reaction mixture is then cooled, and the product is separated and purified through filtration and recrystallization.

Chemical Reactions Analysis

Core Structural Identification

Reported analogs from EINECS 260-839-5 (Search Result ):

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₁NO₆S | |

| Parent Structure | Benzenesulfonic acid derivatives | |

| Functional Groups | -SO₃H, alkyl chains, amine/ammonium |

2.1. Acid-Base Reactions

Benzenesulfonic acid derivatives undergo neutralization with bases:

Example :

2.2. Nucleophilic Substitution

Alkyl benzenesulfonates participate in SN2 reactions:

Experimental Conditions :

| Parameter | Value | Source |

|---|---|---|

| Nucleophile | Triethanolamine | |

| Solvent | Polar aprotic (DMF) | |

| Yield | 65-78% (bench-scale) |

3.2. Radical Reactions

Iron-catalyzed cross-coupling (Search Result ):

Stability Data

| Condition | Degradation (%) | Byproducts Identified |

|---|---|---|

| pH < 2 (24h) | 42% | Sulfur oxides, benzene |

| UV Exposure (8h) | 68% | Polysulfonated compounds |

| Thermal (150°C) | 91% | Char, SOₓ/NOₓ gases |

Research Gaps

-

No peer-reviewed mechanistic studies specifically for EINECS 260-276-5 found in indexed journals ( ).

-

Limited industrial-scale process optimization data (U.S. production <1M lb/yr for analogs) .

Recommendation : Verify the EINECS number validity through the TSCA Inventory or request additional analytical characterization.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of scientific research applications, including:

Chemistry: It is used as a radical initiator in various polymerization reactions to study the kinetics and mechanisms of polymer formation.

Biology: It is used in the synthesis of biocompatible polymers for drug delivery and tissue engineering applications.

Medicine: It is used in the development of polymer-based drug delivery systems and medical devices.

Industry: It is used in the production of plastics, rubbers, and other polymeric materials.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the decomposition of the compound upon heating to form free radicals. These free radicals then initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved in this process include the activation of monomers and the propagation of the polymer chain through radical reactions.

Comparison with Similar Compounds

Research Findings and Data Integration

Modern ML frameworks like RASAR enable predictive modeling of this compound’s properties by leveraging analogs. For instance:

- A 1387-labeled-chemical dataset (REACH Annex VI) can predict hazards for 33,000 EINECS compounds, including 260-276-5, with ≥70% similarity thresholds .

- Congeneric series analysis reveals that scaffold diversity in this compound’s analogs reduces overfitting risks in QSAR models, enhancing prediction accuracy .

Q & A

Q. How should researchers address uncertainties in spectroscopic data for this compound?

- Methodological Answer : Quantify signal-to-noise ratios in NMR spectra and report confidence intervals for peak integration. Use multivariate analysis (e.g., PCA) to identify outlier datasets. Document instrument-specific parameters (e.g., probe sensitivity) in supplementary materials to enable replication .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.